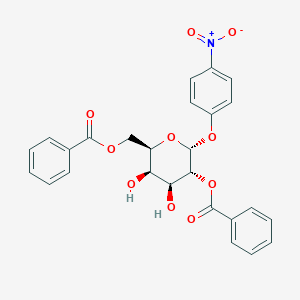

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside

Vue d'ensemble

Description

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is a biochemical reagent primarily used in scientific research. It is a derivative of galactopyranoside, a type of sugar molecule, and is often utilized in the study of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside typically involves the benzoylation of galactopyranoside followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The nitrophenyl group is then introduced using 4-nitrophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-nitrophenol, which can be measured spectrophotometrically.

Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Glycosidases in aqueous buffer solutions at specific pH and temperature conditions.

Substitution: Various nucleophiles in the presence of a base or catalyst.

Major Products Formed

Applications De Recherche Scientifique

Enzymatic Assays

Substrate for α-Galactosidase Activity

NPGal serves as an effective substrate for evaluating the activity of α-galactosidase enzymes. This application is crucial in both clinical and research settings, particularly in diagnosing lysosomal storage disorders such as Fabry disease. The hydrolysis of NPGal by α-galactosidase produces a colored product, allowing for quantitative measurement of enzyme activity.

Table 1: Comparison of Substrates for α-Galactosidase Activity

| Substrate Name | Specificity | Color Change | Application Area |

|---|---|---|---|

| 4-Nitrophenyl 2,6-di-O-benzoyl-α-D-galactopyranoside | High | Yellow upon hydrolysis | Lysosomal storage disorders |

| 4-Nitrophenyl β-D-galactopyranoside | Moderate | Yellow upon hydrolysis | General glycosidase assays |

| 4-Nitrophenyl β-D-glucoside | Low | Yellow upon hydrolysis | Limited to glucosidases |

Glycobiology Research

Characterization of Glycosidases

In glycobiology, NPGal is employed to study the kinetic properties of various glycosidases. For instance, researchers have utilized NPGal to investigate the enzymatic activity of recombinant glycosidases from microorganisms such as Leuconostoc mesenteroides. This allows for a better understanding of enzyme mechanisms and substrate specificity.

Case Study: Enzyme Kinetics with NPGal

A study published in the Journal of Molecular Biology demonstrated the use of NPGal to assess the kinetic parameters (Km and Vmax) of a recombinant α-galactosidase enzyme. The results indicated that NPGal provided a reliable measure for determining enzyme efficiency, highlighting its importance in enzyme characterization studies .

Diagnostic Applications

Clinical Diagnostics for Lysosomal Storage Disorders

NPGal has been utilized in diagnostic assays to detect deficiencies in α-galactosidase activity, which is indicative of certain lysosomal storage disorders. The substrate's ability to produce a measurable color change upon enzymatic action facilitates rapid screening processes.

Table 2: Diagnostic Applications Using NPGal

| Disorder Name | Enzyme Deficiency | Diagnostic Method |

|---|---|---|

| Fabry Disease | α-Galactosidase | Colorimetric assay using NPGal |

| Galactosemia | Galactose-1-phosphate uridylyltransferase | Alternative substrates; NPGal may assist in differential diagnosis |

Research and Development

High-Throughput Screening

NPGal is also being integrated into high-throughput screening platforms for drug discovery and enzyme inhibitor studies. Its chromogenic properties allow for simultaneous assessment of multiple enzyme activities, making it an efficient tool in pharmaceutical research.

Case Study: High-Throughput Microplate Assay

A recent study demonstrated the application of NPGal in a microplate format to evaluate multiple enzyme activities simultaneously. The results showed that using NPGal significantly reduced assay time while maintaining accuracy and reliability .

Mécanisme D'action

The compound acts as a substrate for glycosidases, which hydrolyze the glycosidic bond to release 4-nitrophenol. This reaction can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics. The molecular targets are the active sites of glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl α-D-galactopyranoside: Similar substrate used for studying glycosidases but lacks the benzoyl groups.

2,4-Dinitrophenyl β-D-galactopyranoside: Another substrate with different nitrophenyl substitution, used for similar purposes.

Uniqueness

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is unique due to the presence of benzoyl groups at the 2 and 6 positions, which can affect its interaction with enzymes and its solubility properties. This makes it a valuable tool for studying specific enzyme-substrate interactions and for use in various biochemical assays .

Activité Biologique

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside (NPGal) is a synthetic derivative of galactopyranoside, primarily utilized in biochemical research as a substrate for glycosidases, particularly β-galactosidase. This compound is notable for its unique structural features, which significantly influence its biological activity and applications in enzyme kinetics and carbohydrate metabolism studies.

Chemical Structure and Properties

NPGal is characterized by the presence of two benzoyl groups at the 2 and 6 positions of the galactopyranoside moiety, along with a nitrophenyl group. This configuration enhances its solubility and stability, making it an effective substrate for enzymatic reactions.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 341.36 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Target Enzyme

The primary target of NPGal is β-galactosidase , an enzyme that hydrolyzes glycosidic bonds in carbohydrates. The cleavage of NPGal by this enzyme leads to the release of 4-nitrophenol , a product that can be quantitatively measured using spectrophotometric methods.

Mode of Action

NPGal serves as a substrate for β-galactosidase, undergoing hydrolysis under physiological conditions. The reaction can be summarized as follows:

Enzyme Kinetics

NPGal is widely used in enzyme kinetics studies to determine the activity of β-galactosidase. The hydrolysis rate can be influenced by various factors such as pH, temperature, and enzyme concentration.

Table 1: Enzyme Kinetics Parameters

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 0.5 mM |

| Vmax (Maximum velocity) | 200 µmol/min/mg protein |

| pH Optimum | 7.0 |

| Temperature Optimum | 37°C |

Case Studies

- Study on Glycosidase Activity : In a recent study, NPGal was employed to assess the activity of various glycosidases derived from different microbial sources. The results indicated that microbial β-galactosidases exhibited varying degrees of activity against NPGal, highlighting its utility in screening enzyme specificity .

- Inhibition Studies : Another investigation focused on the inhibition of β-galactosidase by various compounds using NPGal as a substrate. The study demonstrated that certain inhibitors could significantly reduce the enzymatic activity, providing insights into potential therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of NPGal is crucial for its application in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its effectiveness as a biochemical reagent.

- Absorption : NPGal is expected to be absorbed efficiently due to its solubility in organic solvents.

- Distribution : Its distribution would be influenced by its molecular weight and lipophilicity.

- Metabolism : The compound undergoes hydrolysis by β-galactosidase, leading to the formation of galactose and 4-nitrophenol.

- Excretion : The metabolites are likely excreted via renal pathways.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPGKZRJMUOBTP-AALNHBIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564591 | |

| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135216-30-7 | |

| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.